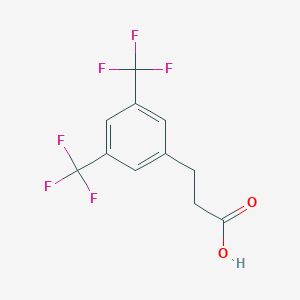

3,5-Bis(trifluoromethyl)hydrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISLXJGPJUAEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361455 | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181772-16-7 | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(trifluoromethyl)hydrocinnamic acid molecular weight

An In-depth Technical Guide: Molecular Weight and Authoritative Characterization of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical intermediate in contemporary drug discovery. The document's core focus is the definitive establishment of its molecular weight, moving beyond a simple statement of the value to detail the theoretical basis and the multi-faceted experimental methodologies required for its authoritative verification. As a Senior Application Scientist, this guide is structured to impart not just procedural steps but the underlying scientific rationale, ensuring that protocols are understood as self-validating systems. We will explore the compound's foundational physicochemical properties, delve into gold-standard analytical techniques such as mass spectrometry and NMR spectroscopy, and contextualize its significance in medicinal chemistry, particularly as a building block for pharmacologically active amides.[1][2] This whitepaper is designed to serve as a practical and educational resource for professionals engaged in the synthesis, characterization, and application of high-value chemical entities.

Part 1: Foundational Physicochemical & Structural Properties

This compound, also known by its systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a substituted aromatic carboxylic acid.[3] The strategic placement of two trifluoromethyl (-CF3) groups on the phenyl ring is a common and highly effective strategy in medicinal chemistry. These groups are potent electron-withdrawing agents that significantly alter the molecule's electronic profile, pKa, and lipophilicity. Furthermore, they enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[4] An accurate understanding of its fundamental properties, starting with its molecular weight, is the non-negotiable first step in any research or development workflow.

Core Properties Summary

The essential physicochemical data for this compound are consolidated below. These values represent the foundational parameters for experimental design, from solubility testing to reaction stoichiometry.

| Property | Value | Source(s) |

| Molecular Weight | 286.17 g/mol | [1][3][5][6] |

| Molecular Formula | C₁₁H₈F₆O₂ | [1][3] |

| CAS Number | 181772-16-7 | [1][3] |

| Synonyms | 3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid | [3] |

| Appearance | White solid / crystalline solid | [5][7] |

| Melting Point | 68-73 °C | [3][5] |

| Boiling Point | 247 °C (at 760 mmHg) | [3] |

| Density | 1.427 g/cm³ | [3] |

Molecular Structure

The structural arrangement dictates the compound's chemical behavior and its potential for interaction with biological targets.

Caption: Molecular structure of this compound.

Part 2: Authoritative Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring sample identity and purity. A multi-technique approach is essential for a robust and trustworthy assessment.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in the molecule (C₁₁H₈F₆O₂).[8]

-

(11 x Carbon atomic mass) + (8 x Hydrogen atomic mass) + (6 x Fluorine atomic mass) + (2 x Oxygen atomic mass)

-

(11 x 12.011) + (8 x 1.008) + (6 x 18.998) + (2 x 15.999) = 286.17 g/mol

This calculated value serves as the benchmark for experimental verification.

Experimental Verification Workflow

A rigorous workflow for confirming the molecular weight and identity of a small molecule involves complementary techniques. Mass spectrometry provides a direct measurement of the mass, while NMR and HPLC provide indispensable data on structure and purity, respectively.

Caption: Workflow for the authoritative characterization of a small molecule.

Gold Standard: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of small molecules due to its exceptional accuracy and sensitivity.[8][9] For a molecule like this compound, which contains an acidic proton, Electrospray Ionization (ESI) in negative ion mode is an ideal choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. In negative mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, directly providing the molecular weight minus one proton. This provides a direct, high-confidence measurement.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents is compatible with the ESI process.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.

-

Data Acquisition: Acquire data in negative ion mode over a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the most abundant ion in the spectrum. For this compound, the expected base peak will be the [M-H]⁻ ion.

-

The observed m/z value should be approximately 285.16 (286.17 - 1.01).

-

Trustworthiness: The presence of this single, dominant ion corresponding to the deprotonated parent molecule serves as a self-validating data point for the compound's molecular weight.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS directly measures mass, NMR spectroscopy provides the definitive confirmation of the molecular structure, which is intrinsically linked to the molecular formula and thus the molecular weight.[9] For this compound, ¹H and ¹⁹F NMR are particularly informative. ¹H NMR will confirm the presence and connectivity of the propanoic acid chain and the aromatic protons. ¹⁹F NMR is crucial for verifying the presence of the two -CF₃ groups, which are the most mass-heavy substituents.

Experimental Protocol: ¹H and ¹⁹F NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure high resolution and a symmetrical lineshape.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Look for signals corresponding to the two aliphatic CH₂ groups of the propanoic chain and the aromatic protons on the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹⁹F NMR Acquisition: Without changing the sample, acquire a one-dimensional fluorine spectrum.

-

Expected Signals: A single, sharp signal is expected, as both -CF₃ groups are chemically equivalent. The presence of this signal is unambiguous proof of the trifluoromethyl substituents.

-

-

Trustworthiness: The combination of ¹H and ¹⁹F NMR spectra provides a unique fingerprint of the molecule. When the observed signals and their integrations are consistent with the proposed structure of C₁₁H₈F₆O₂, it validates the molecular formula used for the theoretical molecular weight calculation.

Part 3: Contextual Significance in Drug Development

The molecular weight and structure of this compound are not merely academic data points; they are critical enablers for its application as a high-value intermediate in pharmaceutical research.

Role as a Synthetic Building Block

This compound is primarily used in the synthesis of more complex, biologically active molecules, particularly novel amides.[1][2] Its carboxylic acid functional group is readily activated for amide bond formation, allowing it to be coupled with a wide variety of amines to generate large libraries of candidate compounds.

Caption: Role as an intermediate in the synthesis of bioactive amides.

Application in NK-1 Receptor Antagonism

A significant application of this molecular scaffold is in the development of Substance P (neurokinin-1 or NK-1) receptor antagonists.[7][11] These antagonists have therapeutic potential in treating conditions such as chemotherapy-induced emesis, inflammatory diseases, and certain psychiatric disorders.[7][11] The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore that provides potent and selective binding to the NK-1 receptor. The ability to reliably synthesize and characterize the hydrocinnamic acid precursor is therefore a critical step in the discovery pipeline for these therapeutics.

Conclusion

The molecular weight of this compound is definitively established as 286.17 g/mol . This guide has demonstrated that while the theoretical calculation provides a starting point, an authoritative confirmation relies on a synergistic analytical approach. Mass spectrometry offers a direct and precise measurement of the molecular mass, while NMR spectroscopy validates the underlying chemical structure. These techniques, complemented by purity analysis via HPLC, form a self-validating system that ensures the identity and quality of this crucial synthetic intermediate. For researchers in drug development, a rigorous understanding and application of these principles are paramount for advancing the synthesis of novel therapeutics, such as NK-1 receptor antagonists, where the unique properties of the bis(trifluoromethyl)phenyl scaffold are leveraged for potent biological activity.

References

-

Impact Analytical. Molecular Weight Determination. [Link]

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

Jordi Labs. How to Conduct Molecular Weight Analysis. [Link]

-

MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. [Link]

-

Fiveable. Methods for determining molecular weight. [Link]

-

AZoM. How to Analyze Molecular Weight. [Link]

-

NIST WebBook. 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. This compound | 181772-16-7 [chemnet.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 97 181772-16-7 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 8. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 9. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 10. bipm.org [bipm.org]

- 11. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

3,5-Bis(trifluoromethyl)hydrocinnamic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)hydrocinnamic acid

Introduction: A Key Building Block in Modern Drug Discovery

This compound, also known by its systematic name 3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid, is a fluorinated aromatic carboxylic acid of significant interest to the scientific community.[1] Its structure, featuring a hydrocinnamic acid backbone substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts unique physicochemical properties that are highly sought after in medicinal chemistry and materials science. The incorporation of trifluoromethyl groups is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This compound serves as a critical intermediate in the synthesis of novel, biologically active amides and other complex molecules with potential therapeutic applications, including as substance P (neurokinin-1) receptor antagonists and antibacterial agents.[3][4][5][6] Understanding its core physical properties is not merely an academic exercise; it is the foundational knowledge required for its effective handling, characterization, and deployment in complex synthetic routes and biological assays. This guide provides a comprehensive overview of these properties, grounded in experimental data and established analytical protocols, to empower researchers in their scientific endeavors.

Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers and structural properties for this compound are summarized below.

Table 1: Core Molecular and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 181772-16-7 | [1][3][7] |

| Molecular Formula | C₁₁H₈F₆O₂ | [1][3] |

| Linear Formula | (CF₃)₂C₆H₃CH₂CH₂CO₂H | [7] |

| Molecular Weight | 286.17 g/mol | [1][3][7][8] |

| Synonyms | 3-[3,5-Bis(trifluoromethyl)phenyl]propionic acid | [1] |

| Appearance | Solid | [7] |

| Purity (Typical) | ≥97% | [7] |

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's behavior. The two CF₃ groups are strong electron-withdrawing groups, which significantly influence the acidity of the carboxylic acid proton and the reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Crystallography

Recent structural analysis has revealed that this compound crystallizes in the monoclinic P2₁/c space group.[5] In the solid state, molecules form centrosymmetric dimers through O–H∙∙∙O hydrogen bonds between their carboxylic acid groups, a common and stabilizing supramolecular motif for carboxylic acids.[5][9] This dimerization significantly influences the compound's melting point and its characteristic infrared spectrum.

Thermophysical Properties

The response of a compound to thermal energy is a critical physical parameter for its storage, handling, and reaction setup.

Table 2: Key Thermophysical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 68 - 73 °C | Literature value | [1][7] |

| Boiling Point | 247 °C | at 760 mmHg | [1] |

| Flash Point | 103.2 °C | - | [1] |

| Density | 1.427 g/cm³ | - | [1] |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0 °C.[10] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broader melting range.[11] This protocol ensures an accurate determination, which is vital for verifying the identity and purity of a synthesized or purchased batch.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Crush a small amount into a fine powder on a watch glass.[12][13]

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 1-2 cm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Heating:

-

For an unknown or to verify a new batch, first perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate melting range.[11]

-

For an accurate measurement, use a fresh sample. Set the starting temperature to about 15-20 °C below the expected or approximate melting point. Heat rapidly to within this range, then reduce the heating rate to 1-2 °C per minute. A slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[10]

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) when the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) when the last crystal of solid melts completely.

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow and fall within the literature value of 68-73 °C.[1][7]

Solubility Profile

Causality: The solubility of a compound in various solvents provides critical insights into its polarity and functional group characteristics. As a carboxylic acid, this compound is expected to be a relatively polar molecule with acidic properties. Its solubility in basic solutions is a direct result of an acid-base reaction, forming a water-soluble carboxylate salt. This property is fundamental for designing extraction and purification protocols.[14]

Table 3: Predicted Solubility Characteristics

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar, Protic | Low to Insoluble | The large, nonpolar bis(trifluoromethyl)phenyl group likely dominates over the polar carboxylic acid group. |

| 5% aq. NaOH | Basic | Soluble | Strong base deprotonates the carboxylic acid to form a highly polar and water-soluble sodium salt. |

| 5% aq. NaHCO₃ | Weakly Basic | Soluble | As a carboxylic acid, it should be acidic enough to be deprotonated by the weak base bicarbonate, producing CO₂ gas. |

| 5% aq. HCl | Acidic | Insoluble | The acidic solvent will not react with the acidic functional group; solubility will be low, similar to water. |

| Methanol, DMSO | Polar, Organic | Soluble | Expected to be soluble in common polar organic solvents suitable for NMR analysis.[15] |

| Diethyl Ether | Weakly Polar | Soluble | Common organic solvent; expected to dissolve the compound. |

Experimental Protocol: Qualitative Solubility Testing

Sources

- 1. This compound | 181772-16-7 [chemnet.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. 3,5-双(三氟甲基)氢化肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. scribd.com [scribd.com]

- 13. byjus.com [byjus.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. bipm.org [bipm.org]

A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Modern Drug Discovery

The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates often imparts desirable pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the two trifluoromethyl groups can significantly influence the acidity of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can improve membrane permeability and target engagement. 3,5-Bis(trifluoromethyl)hydrocinnamic acid serves as a crucial building block for introducing this valuable moiety into a wide array of complex molecules, including novel biologically active amides[1][2]. This guide provides an in-depth exploration of a reliable and efficient synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages the robust and well-established Knoevenagel condensation to first construct the unsaturated precursor, trans-3,5-bis(trifluoromethyl)cinnamic acid. This intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the desired saturated carboxylic acid. This pathway is advantageous due to the commercial availability of the starting materials, the high yields typically achieved in each step, and the straightforward purification procedures.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of trans-3,5-Bis(trifluoromethyl)cinnamic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst[3]. In this synthesis, 3,5-bis(trifluoromethyl)benzaldehyde is condensed with malonic acid. The reaction is typically catalyzed by a weak base like piperidine, with pyridine often serving as both the solvent and an additional basic catalyst[3][4]. The initial condensation product undergoes in-situ decarboxylation upon heating to yield the α,β-unsaturated cinnamic acid derivative.

Experimental Protocol: Knoevenagel Condensation

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3,5-Bis(trifluoromethyl)benzaldehyde | C₉H₄F₆O | 242.12 | 1.0 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 1.1 |

| Pyridine | C₅H₅N | 79.10 | Solvent |

| Piperidine | C₅H₁₁N | 85.15 | Catalytic amount |

| Hydrochloric Acid (2N) | HCl | 36.46 | For work-up |

| Deionized Water | H₂O | 18.02 | For work-up |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.1 eq)[5].

-

Add dry pyridine as the solvent, ensuring all solids are dissolved.

-

Add a catalytic amount of piperidine to the reaction mixture[5].

-

Heat the mixture to reflux (approximately 110-115 °C) for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into chilled water (or a mixture of crushed ice and water) and stir vigorously.

-

Acidify the mixture to a pH of ~2-3 by the slow addition of 2N hydrochloric acid. This will precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining impurities.

-

Dry the product under vacuum to obtain trans-3,5-bis(trifluoromethyl)cinnamic acid as a solid. The product can be further purified by recrystallization if necessary.

Caption: Simplified mechanism of the Knoevenagel condensation.

Part 2: Reduction of trans-3,5-Bis(trifluoromethyl)cinnamic Acid

The selective reduction of the alkene double bond in the cinnamic acid derivative, without affecting the carboxylic acid functionality or the aromatic ring, is crucial for the synthesis of this compound. Catalytic hydrogenation is the most efficient and widely used method for this transformation[6]. Palladium on carbon (Pd/C) is an excellent catalyst for this purpose, providing high yields and selectivity under mild conditions[7].

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| trans-3,5-Bis(trifluoromethyl)cinnamic acid | C₁₁H₆F₆O₂ | 284.15 | 1.0 |

| Palladium on Carbon (5% Pd) | Pd/C | - | Catalytic amount |

| Ethanol | C₂H₆O | 46.07 | Solvent |

| Hydrogen Gas | H₂ | 2.02 | Excess |

Procedure:

-

In a hydrogenation vessel, dissolve trans-3,5-bis(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable solvent such as ethanol[7].

-

Carefully add a catalytic amount of 5% palladium on carbon to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 1-3 atm, though specific pressure may vary) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

-

Once the reaction is complete (i.e., the starting material is consumed), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite or a similar filter aid.

-

Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product, this compound, can be purified by recrystallization.

Caption: Workflow for the catalytic hydrogenation step.

Part 3: Purification and Characterization

Purity is paramount for compounds intended for use in drug discovery and development. The final product, this compound, should be thoroughly purified and characterized to confirm its identity and assess its purity.

Purification:

-

Recrystallization: This is the primary method for purifying the final product. A suitable solvent system (e.g., methanol/water, toluene, or hexanes/ethyl acetate) should be chosen to effectively remove any unreacted starting material or byproducts. The compound is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point range consistent with the literature value (e.g., 68-73 °C) indicates high purity. |

| ¹H NMR (Proton NMR) | The spectrum should show characteristic signals for the aromatic protons and the aliphatic protons of the propionic acid chain, with appropriate chemical shifts and coupling patterns. |

| ¹⁹F NMR (Fluorine NMR) | A single resonance for the two equivalent -CF₃ groups will confirm their presence. |

| ¹³C NMR (Carbon NMR) | The spectrum will display distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons, including those bearing the trifluoromethyl groups. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈F₆O₂ (286.17 g/mol ). |

| Infrared Spectroscopy (IR) | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches. |

| Elemental Analysis | The experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated values for the molecular formula C₁₁H₈F₆O₂. |

Conclusion

The synthetic route detailed in this guide, commencing with a Knoevenagel condensation of 3,5-bis(trifluoromethyl)benzaldehyde followed by catalytic hydrogenation, presents a reliable and scalable method for the preparation of this compound. By adhering to the outlined protocols and employing rigorous purification and characterization techniques, researchers can confidently synthesize this valuable building block for application in the design and development of novel therapeutic agents. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety, facilitated by intermediates like the one described herein, continues to be a powerful approach in the pursuit of innovative medicines.

References

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

- Google Patents. (1999). Processes for preparing hydrocinnamic acid. US5939581A.

-

Sikorski, A., et al. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Crystals, 14(4), 342. [Link]

-

Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]

-

Nagel, U., et al. (1986). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. Organometallics, 5(12), 2549–2556. [Link]

- Google Patents. (2018). The preparation method of m-trifluoromethyl cinnamic acid. CN108084411A.

-

Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

-

Md Mosharef Hossain, et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 26(23), 7167. [Link]

-

Scribd. (n.d.). Knoevenagel Condensation. [Link]

-

Pawara, H. S., et al. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(12), 9136-9143. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 7(1), 359-367. [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde. [Link]

-

Royal Society of Chemistry. (2013). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 11(3), 374-388. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 3,5-Bis(trifluoromethyl)hydrocinnamic acid

Introduction

3,5-Bis(trifluoromethyl)hydrocinnamic acid is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. Its molecular architecture, featuring a hydrocinnamic acid backbone and a phenyl ring functionalized with two strongly electron-withdrawing trifluoromethyl (CF₃) groups, makes it a valuable synthetic intermediate. Specifically, it serves as a crucial building block in the preparation of novel, biologically active amides and other pharmacologically active compounds, such as substance P (neurokinin-1) receptor antagonists.[1][2][3] The inclusion of the bis(trifluoromethyl)phenyl moiety is a strategic design choice in medicinal chemistry, often employed to enhance a drug molecule's metabolic stability, bioavailability, and binding affinity.[4]

Given its role in the development of high-value chemical entities, the unambiguous confirmation of its structure is paramount. A failure to rigorously characterize this intermediate can have cascading effects on subsequent research and development, leading to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. As a senior application scientist, my objective is not merely to list protocols but to present a logical workflow, explaining the causality behind the choice of each analytical technique and demonstrating how their data synergize to build a complete, validated structural picture.

Section 1: Foundational Analysis: Confirming Molecular Identity

Core Directive: Before probing atomic connectivity or 3D conformation, the first step is always to confirm the most fundamental properties: molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Causality: We begin with MS because it provides a rapid and highly accurate measurement of the mass-to-charge ratio (m/z), directly confirming the molecular weight. Using HRMS (e.g., Time-of-Flight or Orbitrap analyzers) allows for mass determination with enough precision to confidently deduce the elemental formula, distinguishing it from other potential isomers or impurities. For a carboxylic acid like this, Electrospray Ionization (ESI) in negative ion mode is the logical choice, as the acidic proton is readily lost to form a stable [M-H]⁻ ion, minimizing fragmentation and simplifying the initial spectrum.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Set the instrument to negative ion mode (ESI-).

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The calculated exact mass for the [M-H]⁻ ion (C₁₁H₇F₆O₂⁻) is 285.0350. The instrument should be calibrated to detect this with an accuracy of < 5 ppm.

-

Fragmentation Analysis (MS/MS): To further confirm the structure, perform a tandem MS experiment by isolating the precursor ion (m/z 285.0) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

-

Molecular Ion: A prominent peak should be observed at m/z ≈ 285.0350 , corresponding to the [M-H]⁻ ion.

-

Fragmentation Pattern: The MS/MS spectrum provides a structural fingerprint. Key expected fragmentation pathways include:

-

Loss of CO₂ (44 Da) from the carboxylate group.

-

Cleavage of the propanoic acid side chain.

-

While fluorine has only one naturally occurring isotope (¹⁹F), eliminating the complex isotopic patterns seen with chlorine or bromine, the presence of six fluorine atoms is confirmed by the precise mass measurement.[5][6][7]

-

Caption: Predicted ESI-MS/MS fragmentation pathway.

Section 2: Elucidating the Core Scaffold via NMR

Core Directive: With the molecular formula confirmed, the next logical step is to map the atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this, allowing us to probe the chemical environment of ¹H, ¹³C, and, crucially for this molecule, ¹⁹F nuclei.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, the ¹H spectrum is expected to be relatively simple and diagnostic of the ethyl chain and the substitution pattern on the aromatic ring. The ¹³C spectrum will confirm the carbon framework, but more importantly, the coupling between carbon and fluorine atoms (J-CF) provides definitive evidence for the proximity of carbons to the CF₃ groups.[8] A DEPT-135 experiment is recommended to unambiguously distinguish CH/CH₃ signals (positive) from CH₂ signals (negative), confirming the ethyl chain.

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~ 2.7 | Triplet | ~7-8 Hz | -CH₂ -COOH |

| ¹H | ~ 3.0 | Triplet | ~7-8 Hz | Ar-CH₂ - |

| ¹H | ~ 7.7 | Singlet | - | H-4 (Aromatic) |

| ¹H | ~ 7.8 | Singlet | - | H-2, H-6 (Aromatic) |

| ¹³C | ~ 30 | Singlet | - | -CH₂ -COOH |

| ¹³C | ~ 35 | Singlet | - | Ar-CH₂ - |

| ¹³C | ~ 121 | Quartet | ³J_CF ≈ 4 Hz | C-4 (Aromatic) |

| ¹³C | ~ 123 | Quartet | ¹J_CF ≈ 273 Hz | C F₃ |

| ¹³C | ~ 132 | Quartet | ²J_CF ≈ 33 Hz | C-3, C-5 (Aromatic) |

| ¹³C | ~ 144 | Singlet | - | C-1 (Aromatic) |

| ¹³C | ~ 178 | Singlet | - | C OOH |

Note: Predicted shifts are based on standard values for hydrocinnamic acid and related fluorinated compounds.[9][10] The key diagnostic feature in the ¹³C spectrum is the large quartet for the CF₃ carbon due to one-bond coupling to fluorine, and the smaller quartets for the aromatic carbons coupled to the CF₃ groups.

¹⁹F NMR Spectroscopy

Expertise & Causality: For any fluorinated compound, ¹⁹F NMR is an essential and highly informative experiment. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, providing a clean and distinct signal with no background interference in typical samples.[11] For this molecule, the two CF₃ groups are chemically equivalent due to the plane of symmetry. Therefore, ¹⁹F NMR serves as a powerful confirmation of this symmetry, expecting a single sharp signal.

-

Sample & Instrumentation: The same sample and spectrometer as for ¹H/¹³C NMR can be used.

-

Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-containing reference standard (e.g., CFCl₃, defined as 0 ppm, or an internal standard like C₆F₆) should be used for accurate chemical shift referencing.

-

Expected Result: A single, sharp singlet at approximately δ = -63 ppm is expected, confirming the presence of two equivalent CF₃ groups on the aromatic ring.[12]

Caption: Integrated NMR workflow for structural elucidation.

Section 3: Definitive 3D Structure and Supramolecular Assembly

Core Directive: While MS and NMR define the molecule's connectivity, they provide limited information about its three-dimensional structure, such as bond lengths, bond angles, and how molecules interact in the solid state. Single-Crystal X-ray Diffraction (SCXRD) is the gold standard technique that provides this information with atomic resolution.[13]

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: SCXRD is the ultimate arbiter of molecular structure. By diffracting X-rays off a well-ordered single crystal, we can generate a three-dimensional electron density map of the molecule, allowing for the precise determination of atomic positions. This is crucial for understanding steric effects, conformational preferences, and the non-covalent interactions (like hydrogen bonding) that dictate how the molecules pack. This packing information is vital in drug development, as different crystal polymorphs can have drastically different physical properties (e.g., solubility, stability). A recently published study provides the definitive crystal structure for this exact compound, serving as an authoritative reference.[14]

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is in itself an indication of high sample purity. The published method involves slow evaporation of a methanol solution of this compound.[14]

-

Dissolve the compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly and evaporate undisturbed over several days.

-

Harvest suitable, defect-free crystals (typically >0.1 mm in all dimensions).

-

-

Data Collection: Mount a selected crystal on a goniometer head. Place the diffractometer in a stream of cold N₂ gas (e.g., 100 K) to minimize thermal motion and improve data quality. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to generate an initial electron density map and atomic model. Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.

The crystal structure analysis provides a wealth of definitive information.[14]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Key Finding 1 | Planarity | The benzene ring and the atoms of the two CF₃ groups lie in an almost ideal plane. |

| Key Finding 2 | Dimerization | Molecules form centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between the carboxylic acid groups (O-H···O). |

Intermolecular Interactions: The most significant interaction is the classic carboxylic acid dimer formation. This hydrogen bonding motif is a dominant factor in the crystal packing of many aromatic carboxylic acids.[15][16]

Caption: Hydrogen-bonded dimer of carboxylic acids.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is not accomplished by a single technique but by the logical and synergistic application of multiple analytical methods. The workflow proceeds from the general to the specific:

-

Mass Spectrometry confirms the fundamental molecular formula.

-

Multinuclear NMR Spectroscopy pieces together the atomic connectivity and confirms the chemical environment of the key ¹H, ¹³C, and ¹⁹F nuclei.

-

Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of the three-dimensional structure and intermolecular interactions.

Each step validates the previous one, creating a self-consistent and robust dataset that provides absolute confidence in the structure of the material. For researchers and drug development professionals, this level of analytical rigor is not an academic exercise; it is the essential foundation upon which all further research, synthesis, and biological testing is built.

References

-

Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(8), 2294–2298. [Link]

-

Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Sasaki, Y., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Chemical and Pharmaceutical Bulletin, 33(2), 545-551. [Link]

-

ResearchGate. (n.d.). Molecular structures of three aromatic carboxylic acids. Retrieved from [Link]

-

Varma, S. J., et al. (2007). Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals. Crystal Growth & Design, 7(4), 688-695. [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 341-358. [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Piltz, R. O., et al. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Molbank, 2024(2), M1833. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved from [Link]

-

Weigert, F. J., & Mahler, W. (1972). NMR parameters of the individual fluorines of the trifluoromethyl group. Journal of the American Chemical Society, 94(15), 5314-5319. [Link]

-

Cas-ms.com. (n.d.). This compound. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2024). Crystal structure of anthraquinone-2-carboxylic acid. Powder Diffraction. [Link]

-

Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024311. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000675 Hydrocinnamic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Trans-3,5-bis(trifluoromethyl)cinnamic acid (C11H6F6O2). Retrieved from [Link]

-

FAQ-Chemical. (n.d.). What is the synthesis and application of 3,5-Bis(trifluoromethyl)benzeneboronic acid?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved from [Link]

Sources

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bmse000675 Hydrocinnamic Acid at BMRB [bmrb.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid [mdpi.com]

- 15. Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]

A Technical Guide to the Solid-State Structure of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid for Pharmaceutical Development

Abstract

3,5-Bis(trifluoromethyl)hydrocinnamic acid, a derivative of 3-phenylpropanoic acid (3-PPA), is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl groups. Understanding its three-dimensional structure in the solid state is paramount for controlling properties such as solubility, stability, and bioavailability in drug development. This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for this compound. We detail its molecular geometry, supramolecular assembly through hydrogen bonding, and the experimental protocol for its structural determination. This document serves as a technical resource for researchers and scientists, offering field-proven insights into the crystallographic analysis and its implications for pharmaceutical applications.

Introduction: The Significance of Fluorinated Motifs in Drug Design

3-Phenylpropanoic acids (3-PPAs) and their derivatives are foundational scaffolds in the development of various therapeutic agents, including ligands for the NK1 receptor and G-protein coupled receptors like GPR40.[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto the phenyl ring, as seen in this compound, is a widely used tactic in modern medicinal chemistry. These electron-withdrawing groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

Despite its commercial availability and use as a synthetic precursor, the crystal structure of this compound was, until recently, unreported.[1] Elucidating the precise solid-state conformation and intermolecular interactions is not merely an academic exercise; it provides critical information that governs the material's bulk properties. This knowledge enables rational design of co-crystals, polymorph screening, and formulation strategies essential for developing robust and efficacious pharmaceutical products. This guide presents the definitive crystal structure and offers a reproducible methodology for its characterization.

Molecular and Crystal Structure Analysis

The structure of this compound was determined by single-crystal X-ray diffraction.[1] The analysis reveals a unique conformational and packing arrangement driven by strong hydrogen bonds and influenced by the bulky trifluoromethyl substituents.

Molecular Conformation

The molecule consists of a 3,5-disubstituted benzene ring connected to a propanoic acid side chain. A key finding is that the propanoic acid chain adopts a bent, or gauche, conformation.[1] This is a notable deviation from other 3-PPA structures cataloged in the Cambridge Structural Database (CSD), which typically exhibit a trans conformation in the solid state.[1] Density Functional Theory (DFT) calculations suggest that the strong electron-withdrawing nature of the two CF₃ groups increases the stability of the gauche conformer, making its observation in the crystal lattice more probable.[1]

Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules arrange into a highly stable, centrosymmetric dimer. This primary structural motif is formed by a pair of strong O–H∙∙∙O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, described by the graph set notation R²₂(8).[1] This robust dimer is the cornerstone of the supramolecular assembly. The pairwise interaction energy for this hydrogen-bonded motif is calculated to be the strongest in the crystal at -67.9 kJ/mol.[1] The dimers are further packed into a layered structure stabilized by weaker, dispersion-dominated interactions between other molecular pairs.

Crystallographic Data

The definitive crystallographic data for this compound are summarized in the table below.[1] Data were collected at a low temperature (100 K) to minimize thermal motion and obtain high-precision results.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₈F₆O₂ |

| Formula Weight | 286.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8653(2) |

| b (Å) | 27.9945(10) |

| c (Å) | 6.6439(2) |

| α (°) | 90 |

| β (°) | 104.288(3) |

| γ (°) | 90 |

| Volume (ų) | 1056.88(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.799 |

| Radiation Type | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 8933 |

| Unique Reflections | 1874 |

| R_int | 0.027 |

| Final R indices [I > 2σ(I)] | R₁ = 0.034, wR₂ = 0.092 |

| Goodness-of-fit (S) | 1.07 |

| CCDC Deposition Number | Data available from the Cambridge Crystallographic Data Centre[1] |

Experimental Protocol for Structure Determination

The following section outlines the self-validating workflow for obtaining and analyzing the crystal structure of this compound. Each step includes controls and rationale critical for ensuring data integrity.

References

The Strategic deployment of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid in Modern Organic Synthesis

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for modulating physicochemical and biological properties. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has emerged as a privileged structural unit. Its profound electron-withdrawing nature and lipophilic character are instrumental in enhancing metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1] This guide focuses on a key bearer of this potent motif: 3,5-bis(trifluoromethyl)hydrocinnamic acid (CAS 181772-16-7).[2] We will explore its synthesis, properties, and versatile applications as a pivotal building block, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Structural Insights

This compound is a white to off-white crystalline solid. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 181772-16-7 | [2] |

| Molecular Formula | C₁₁H₈F₆O₂ | [2] |

| Molecular Weight | 286.17 g/mol | [2] |

| Melting Point | 68-73 °C | [3] |

| Boiling Point | 247 °C | [3] |

The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, rendering the aromatic ring electron-deficient. This has profound implications for its reactivity and the properties of the molecules it helps to construct.

Strategic Synthesis of the Building Block

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A logical and efficient synthetic pathway is outlined below.

Part 1: Synthesis of 3,5-Bis(trifluoromethyl)cinnamic Acid via Perkin Reaction

The first stage involves the synthesis of the unsaturated precursor, 3,5-bis(trifluoromethyl)cinnamic acid, through a Perkin reaction. This classic condensation reaction provides a reliable method for the formation of α,β-unsaturated aromatic acids.[4][5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).[4]

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 180 °C for 5 hours.[4]

-

Work-up:

-

Allow the mixture to cool slightly and pour it into a beaker of water.

-

Boil the aqueous mixture to hydrolyze any residual acetic anhydride.

-

If unreacted aldehyde is present, it can be removed by steam distillation.[4]

-

-

Purification:

-

Decolorize the solution with activated charcoal and filter while hot.

-

Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the 3,5-bis(trifluoromethyl)cinnamic acid.

-

Cool the mixture in an ice bath to maximize crystallization.

-

-

Isolation: Collect the crystalline product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 3,5-bis(trifluoromethyl)cinnamic acid.[4]

Part 2: Catalytic Hydrogenation to this compound

The final step is the selective reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired hydrocinnamic acid. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and selectivity.[7][8]

Experimental Protocol:

-

Reaction Setup: In a stirred tank reactor or a similar hydrogenation apparatus, dissolve 3,5-bis(trifluoromethyl)cinnamic acid (1.0 eq) in ethanol. Add a catalytic amount of 5% Palladium on carbon (Pd/C).[7]

-

Reaction Conditions: The reaction is carried out at 25 °C under a hydrogen atmosphere (10 millibars).[7]

-

Monitoring: The progress of the reaction can be monitored by measuring hydrogen uptake.[7]

-

Work-up:

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Application in the Synthesis of Bioactive Molecules: Amide Bond Formation

A primary application of this compound is in the synthesis of novel, biologically active amides.[2] The carboxylic acid moiety serves as a handle for coupling with a wide array of primary and secondary amines to generate a diverse library of compounds.

Experimental Protocol: Amide Coupling with Benzylamine (A Representative Example)

This protocol outlines a general procedure for the amide coupling of this compound with benzylamine, a common model amine. This can be adapted for more complex amines.[9]

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (1.1 eq each).

-

Stir the mixture at room temperature for 30 minutes to an hour to form the activated ester.

-

-

Amine Addition: Add benzylamine (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

The filtrate is then washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)propanamide.

Case Study: The 3,5-Bis(trifluoromethyl)phenyl Moiety in Neurokinin-1 (NK-1) Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a number of potent and selective antagonists of the neurokinin-1 (NK-1) receptor, which is involved in pain, inflammation, and emesis. The antiemetic drug Aprepitant is a prominent example.[10][11] While this compound is not a direct precursor to Aprepitant, its structural motif is central to the drug's efficacy. The synthesis of Aprepitant and its analogues often involves intermediates bearing the 3,5-bis(trifluoromethyl)phenyl moiety, highlighting the importance of building blocks that can introduce this group.[10][11] The use of this compound allows for the exploration of novel chemical space around this critical pharmacophore in the development of new NK-1 receptor antagonists and other therapeutics.[12][13]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its synthesis is achievable through well-established methodologies, and its versatile carboxylic acid functionality allows for its incorporation into a wide range of molecular architectures. The potent electronic and lipophilic properties conferred by the 3,5-bis(trifluoromethyl)phenyl group make this compound an invaluable tool for researchers and professionals in drug discovery and materials science, enabling the development of novel compounds with enhanced performance characteristics.

References

-

Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. PubMed Central. Retrieved from [Link]

-

Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Retrieved from [Link]

-

Hossain, M. I., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved from [Link]

-

Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4946. Retrieved from [Link]

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Becerra-Figueroa, D., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2021(2), M1215. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of aprepitant.

-

ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

-

Becerra-Figueroa, D., et al. (2021). Solventless synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide 3... ResearchGate. Retrieved from [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Retrieved from [Link]

-

synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. Retrieved from [Link]

-

Perkin reaction (cinnamic acid synthesis). ResearchGate. Retrieved from [Link]

-

Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Pendidikan Kimia. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for the preparation of aprepitant.

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. ResearchGate. Retrieved from [Link]

-

Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of hydrocinnamic acid.

-

Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. PubMed Central. Retrieved from [Link]

-

3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination. PubMed. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fchpt.stuba.sk [fchpt.stuba.sk]

- 6. scispace.com [scispace.com]

- 7. nacatsoc.org [nacatsoc.org]

- 8. researchgate.net [researchgate.net]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 11. EP2817305B1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

potential applications of 3,5-bis(trifluoromethyl)phenyl derivatives in drug discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, has become a pivotal strategy for optimizing the pharmacological profiles of therapeutic candidates.[1][2] The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, has emerged as a privileged structural motif. Its unique electronic and steric properties confer a range of desirable attributes to small molecules, including enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity.[3][4] This guide provides an in-depth exploration of the applications of 3,5-bis(trifluoromethyl)phenyl derivatives, offering insights into their mechanism of action, synthetic accessibility, and role in the development of innovative therapeutics.

The Physicochemical Impact of the 3,5-Bis(trifluoromethyl)phenyl Group

The power of the 3,5-bis(trifluoromethyl)phenyl group lies in the profound influence of its two trifluoromethyl substituents on the molecule's overall properties. These effects are multifaceted and synergistic, providing medicinal chemists with a powerful tool to overcome common drug development hurdles.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4] This increased metabolic stability often translates to a longer in vivo half-life and improved bioavailability, allowing for less frequent dosing and a more consistent therapeutic effect.[3]

Increased Lipophilicity: The trifluoromethyl groups significantly increase the lipophilicity of the phenyl ring.[4] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is critical for targeting the central nervous system.[3][4]

Modulation of pKa and Binding Interactions: The potent electron-withdrawing nature of the two CF₃ groups significantly influences the acidity or basicity of nearby functional groups.[5] This modulation can be crucial for optimizing interactions with biological targets. Furthermore, the trifluoromethyl groups can participate in non-canonical hydrogen bonds and other specific interactions, fine-tuning the binding affinity and selectivity of a drug candidate for its target.[1][3]

Applications in Drug Discovery: A Survey of Therapeutic Areas

The advantageous properties of the 3,5-bis(trifluoromethyl)phenyl motif have led to its incorporation into a wide array of therapeutic agents across various disease areas.

Oncology

In cancer therapy, this moiety is a key component of several targeted agents. For instance, Selinexor , a first-in-class selective inhibitor of nuclear export (SINE), features a 3,5-bis(trifluoromethyl)phenyl group.[5][6] Selinexor functions by blocking the exportin 1 (XPO1) protein, leading to the nuclear accumulation of tumor suppressor proteins and subsequent cancer cell apoptosis.[5][6] The synthesis of Selinexor often starts from 3,5-bis(trifluoromethyl)benzonitrile, highlighting the importance of this chemical building block.[5]

Anti-emetic and Neurokinin-1 (NK-1) Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl group is a hallmark of potent NK-1 receptor antagonists. Aprepitant , a widely used anti-emetic for chemotherapy-induced nausea and vomiting, contains this critical pharmacophore.[3] The synthesis of Aprepitant often involves the key intermediate (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, underscoring the industrial relevance of this structural unit.[3][7]

Endocrine and Metabolic Disorders

Dutasteride , a 5α-reductase inhibitor used to treat benign prostatic hyperplasia, incorporates a 2,5-bis(trifluoromethyl)phenyl group, a close structural relative.[5][8] This substitution pattern significantly enhances its potency compared to earlier-generation inhibitors.[5]

Antimicrobial Agents

Recent research has demonstrated the potential of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11][12] These compounds have shown bactericidal activity and the ability to eradicate biofilms, addressing a critical unmet need in infectious disease.[10][11][12]

Table 1: Approved Drugs and Clinical Candidates Featuring the Bis(trifluoromethyl)phenyl Motif

| Drug | Therapeutic Area | Mechanism of Action | Key Structural Feature |

| Selinexor | Oncology | Selective Inhibitor of Nuclear Export (SINE) | 3,5-bis(trifluoromethyl)phenyl |

| Aprepitant | Anti-emetic | Neurokinin-1 (NK-1) Receptor Antagonist | 3,5-bis(trifluoromethyl)phenyl |

| Dutasteride | Benign Prostatic Hyperplasia | 5α-Reductase Inhibitor | 2,5-bis(trifluoromethyl)phenyl |

Experimental Protocols

Synthesis of a Key Intermediate: 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one

This protocol describes a common method for synthesizing a key building block for many 3,5-bis(trifluoromethyl)phenyl-containing drugs, adapted from established procedures.[13]

Objective: To synthesize 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via a Grignard reaction.

Materials:

-

3,5-bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetic anhydride

-

Aqueous sodium hydroxide (NaOH) solution

-

Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, add magnesium turnings to a dry three-neck flask equipped with a condenser and a dropping funnel.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.

-

Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (indicated by bubbling and heat generation).

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

-

Acylation:

-

In a separate flask, cool an excess of acetic anhydride in an ice bath.

-

Slowly add the prepared Grignard reagent to the cold acetic anhydride with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of an aqueous NaOH solution to hydrolyze the excess acetic anhydride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.

-

General Workflow for Synthesis and Antimicrobial Evaluation

The following diagram illustrates a typical workflow for the discovery of novel antimicrobial agents incorporating the 3,5-bis(trifluoromethyl)phenyl moiety.

Sources

- 1. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Conformational Analysis of Substituted Hydrocinnamic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Static Structures

In the realm of medicinal chemistry and drug development, viewing a molecule as a single, static 3D representation is a profound oversimplification. Small molecules, particularly those with flexible side chains like hydrocinnamic acids, exist as a dynamic ensemble of interconverting conformations. The specific three-dimensional arrangement, or conformation, that a molecule adopts is inextricably linked to its biological activity, dictating how it fits into a receptor's binding pocket, its pharmacokinetic properties, and its overall efficacy.[1][2] Substituted hydrocinnamic acids, a scaffold present in numerous natural products and synthetic drugs, are a prime example where understanding this conformational landscape is not merely an academic exercise, but a critical prerequisite for rational drug design.[3][4]